2-Buten-1-ol, 4-(phenylmethoxy)-, (E)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

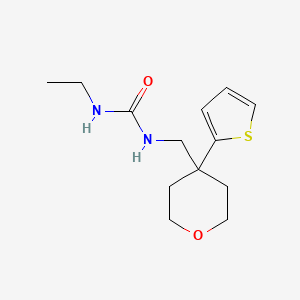

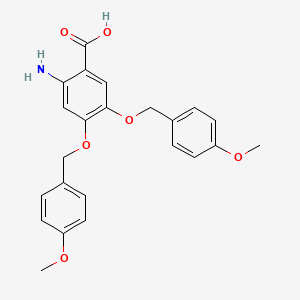

“2-Buten-1-ol, 4-(phenylmethoxy)-, (E)-” is also known as trans-p-methoxystyrene alcohol. It is a secondary alcohol with the molecular formula C11H14O2. The CAS Number is 69152-88-1 .

Molecular Structure Analysis

The molecular formula of “2-Buten-1-ol, 4-(phenylmethoxy)-, (E)-” is C11H14O2 . The molecular weight is 178.23 .Physical And Chemical Properties Analysis

The molecular weight of “2-Buten-1-ol, 4-(phenylmethoxy)-, (E)-” is 178.23 . Unfortunately, the specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Aromatic Ring Cleavage in Lignin Model Compounds

Research by Kawai et al. (1988) on a phenolic lignin model compound showed that "2,4‐di(tert‐butyl)‐4‐(methoxycarbonylmethyl)‐2‐buten‐4‐olide" was formed as an aromatic ring cleavage product by the laccase of Coriolus versicolor. This study highlights the potential role of similar compounds in the degradation and conversion of lignin, a major component of plant biomass, which is crucial for the development of sustainable chemical processes (Kawai et al., 1988).

Nucleophilic Addition in Solvolysis Reactions

Jia et al. (2002) investigated the solvolysis reactions of 2-methoxy-2-phenyl-3-butene in water/acetonitrile mix, revealing insights into the mechanism of nucleophilic addition and the role of tertiary allylic carbocations in these processes. Such findings contribute to understanding the behavior of similar compounds under reaction conditions involving water and organic solvents (Jia et al., 2002).

Regioselectivity Towards Aromatic Aldehydes

Pohmakotr et al. (1998) discovered that lithiated 2-buten-4-olide reacts regioselectively with aromatic aldehydes at the γ-position, leading to a simple synthesis of γ-arylidenebutenolides. This study provides valuable insights into the chemical reactivity and potential applications of 2-Buten-1-ol derivatives in organic synthesis (Pohmakotr et al., 1998).

Electrophilic Reactivities and Stereoselectivities

Kahn and Hehre (1987) compared the conformational energy profiles and electrophilic reactivities of chiral allylic alcohols and ethers, including 3-buten-2-ol and 2-methoxy-3-butene. Their work sheds light on the influence of molecular conformation on reactivity and stereoselectivity, which is crucial for understanding the behavior of 2-Buten-1-ol derivatives in various chemical reactions (Kahn & Hehre, 1987).

Safety And Hazards

The safety data sheet for “2-Buten-1-ol, 4-(phenylmethoxy)-, (E)-” suggests several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s important to note that this compound is for R&D use only and not for medicinal, household or other use .

Propriétés

IUPAC Name |

(E)-4-phenylmethoxybut-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLJRLXTVXHOLX-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC=CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC/C=C/CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Buten-1-ol, 4-(phenylmethoxy)-, (E)- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2982840.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2982843.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2982850.png)

![1-(3-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2982852.png)

![4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(4-iodophenyl)sulfonylpiperidine](/img/structure/B2982855.png)

![4-Chloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2982856.png)